1-Ethylthymine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21472-94-6 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-ethyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-4-5(2)6(10)8-7(9)11/h4H,3H2,1-2H3,(H,8,10,11) |
InChI Key |
BKDADTHKLXIORH-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)NC1=O)C |
Canonical SMILES |
CCN1C=C(C(=O)NC1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Thymine Derivatives
Hydrogen Bonding and Base Pairing Behavior
This compound exhibits distinct hydrogen-bonding patterns compared to analogs:
- In crystal structures, 1-EtT forms a 1:1 hydrogen-bonded complex with 9-ethyl-8-bromo-2,6-diaminopurine, adopting a trans-configuration at the N1 ethyl group. This contrasts with 1-methyluracil, which pairs with purines in a cis-configuration due to its smaller substituent .
- The ethyl group in 1-EtT restricts rotational flexibility, "freezing" the orientation of the base in metal complexes, which is critical for stabilizing multinuclear platinum structures .
Table 2: Hydrogen-Bonding Parameters
| Compound | Hydrogen Bond Partner | Bond Length (Å) | Configuration |
|---|---|---|---|
| This compound | 9-Ethyl-8-bromo-2,6-diaminopurine | 2.85–2.95 | Trans |
| 1-Methyluracil | 9-Ethyl-8-bromo-2,6-diaminopurine | 2.80–2.90 | Cis |
Electronic Properties and Spectroscopic Analysis
Electron spin resonance (ESR) studies reveal substituent effects on radical formation:
- Photoionization of 1-EtT in basic glasses produces cation radicals with spin density localized on the pyrimidine ring. Coupling constants for the N1 ethyl group (21 G for the 5-methyl group, 13 G for N1) differ from 1-methylthymine, where the methyl group exhibits weaker coupling due to reduced spin delocalization .
- The ethyl substituent’s conformation (determined via g-proton interactions) shows a preference for staggered arrangements, minimizing steric clashes and stabilizing radical intermediates .
Q & A
Q. What criteria determine the inclusion of this compound studies in systematic reviews?
- Methodological Approach :
- Define PICOS criteria: Population (e.g., enzymatic targets), Intervention (this compound concentration), Comparator (unmodified thymine), Outcomes (binding affinity), Study design (in vitro/in vivo). Use PRISMA guidelines for literature screening and risk-of-bias assessment .
- Example: Create a PRISMA flow diagram documenting excluded studies (e.g., lack of purity data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
